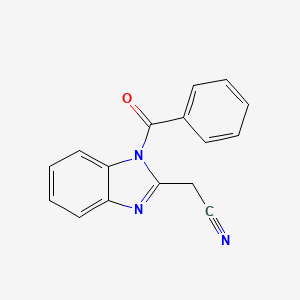
1H-Benzimidazole-2-acetonitrile, 1-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-acetonitrile, 1-benzoyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetonitrile, 1-benzoyl- can be synthesized through the cyclization of o-phenylenediamine derivatives with reagents such as cyanoacetic acid ester, ethyl 2-cyanoacetimidate, and cyanoacetamide . Another method involves the ring transformation of benzodiazepine-3-carbonitrile . The fusion of o-phenylenediamines and cyanoacetate at high temperatures is also a common approach .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-2-acetonitrile, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Applications De Recherche Scientifique
1H-Benzimidazole-2-acetonitrile, 1-benzoyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile, 1-benzoyl- involves binding to specific molecular targets, such as tubulin proteins, which are essential for cell division . By disrupting microtubule assembly, the compound can inhibit cell proliferation and induce cell death. This mechanism is particularly relevant in its potential anticancer and antiparasitic activities .
Comparaison Avec Des Composés Similaires
Albendazole: An antiparasitic agent that also targets tubulin proteins.
Mebendazole: Another antiparasitic compound with a similar mechanism of action.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
65715-00-6 |
|---|---|
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2-(1-benzoylbenzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H11N3O/c17-11-10-15-18-13-8-4-5-9-14(13)19(15)16(20)12-6-2-1-3-7-12/h1-9H,10H2 |
Clé InChI |
BBBVZIHSBKVMHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


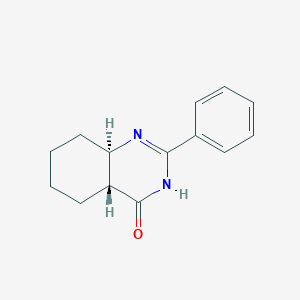
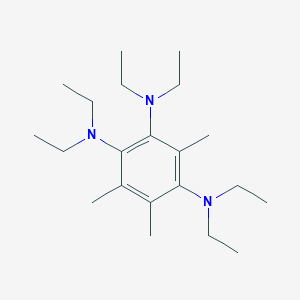
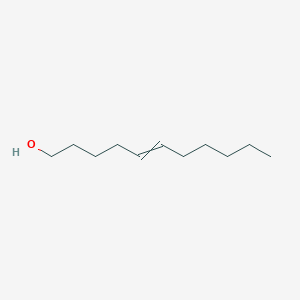
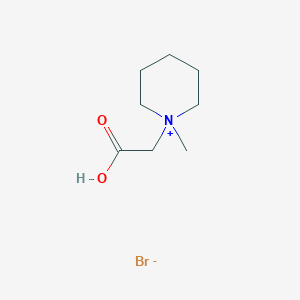
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
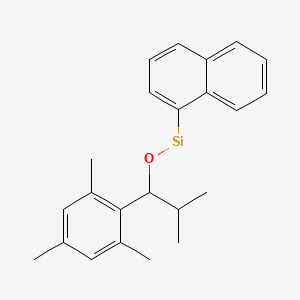


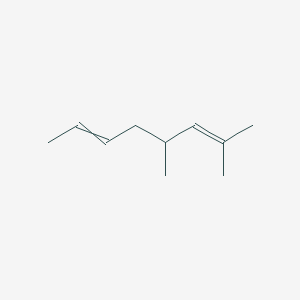
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
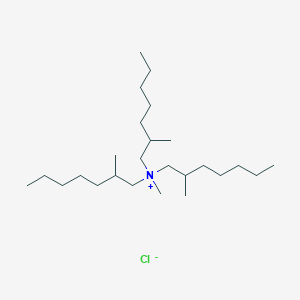
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)


